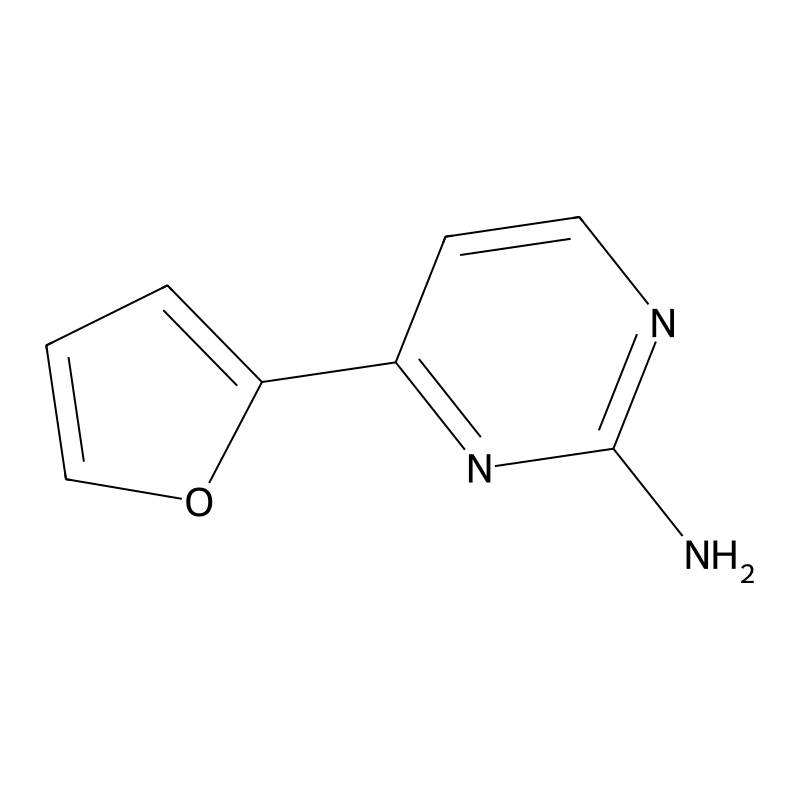

4-(2-Furyl)pyrimidin-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

-(2-Furyl)pyrimidin-2-amine has been synthesized through various methods, including the reaction of 2-aminopyrimidine with 2-furaldehyde in the presence of an acid catalyst like acetic acid. Other reported methods involve the use of microwave irradiation or different catalysts to improve reaction efficiency.

Potential Biological Activities:

Research suggests that 4-(2-Furyl)pyrimidin-2-amine may possess various biological activities, making it an interesting candidate for further investigation. Studies have reported potential:

- Antiproliferative activity: Some studies have shown that 4-(2-Furyl)pyrimidin-2-amine exhibits antiproliferative effects against various cancer cell lines, suggesting its potential as an anti-cancer agent []. However, further research is needed to understand the underlying mechanisms and in vivo efficacy.

- Antimicrobial activity: Studies have also explored the potential antimicrobial activity of 4-(2-Furyl)pyrimidin-2-amine against bacteria and fungi. However, more research is required to determine its effectiveness and potential applications.

4-(2-Furyl)pyrimidin-2-amine is an organic compound featuring a pyrimidine ring substituted with a furan group. Its chemical formula is , and it has a CAS number of 206564-00-3. The compound is characterized by the presence of an amino group at the 2-position of the pyrimidine ring and a furan moiety at the 4-position. This unique structure contributes to its diverse chemical properties and biological activities.

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form imines or related compounds.

- Cyclization: It may also participate in cyclization reactions to form more complex heterocycles.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or altered properties.

Research indicates that 4-(2-Furyl)pyrimidin-2-amine exhibits significant biological activities, particularly in the field of medicinal chemistry. Studies have shown that it possesses:

- Antimicrobial Properties: The compound has been evaluated for its effectiveness against various bacterial strains, demonstrating potential as an antimicrobial agent.

- Anticancer Activity: Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation, making it a candidate for further development in cancer therapy.

- Enzyme Inhibition: It has been investigated for its ability to inhibit specific enzymes involved in disease processes, such as kinases.

The synthesis of 4-(2-Furyl)pyrimidin-2-amine typically involves multi-step synthetic routes. Common methods include:

- Condensation Reactions: Starting from furfural and appropriate pyrimidine derivatives, condensation reactions can yield the target compound.

- Substitution Reactions: Utilizing nucleophilic substitution techniques to introduce the furan moiety onto a pyrimidine scaffold.

- Rearrangement Reactions: Certain synthetic pathways may involve rearrangements that facilitate the formation of the desired structure.

These methods allow for the efficient production of 4-(2-Furyl)pyrimidin-2-amine and its derivatives.

4-(2-Furyl)pyrimidin-2-amine finds applications in various fields, including:

- Pharmaceutical Development: Due to its biological activities, it is being explored as a lead compound in drug discovery, particularly for antimicrobial and anticancer agents.

- Agricultural Chemistry: Its potential as a pesticide or herbicide is under investigation, given its biological activity against pathogens.

- Material Science: The compound may also be utilized in developing new materials due to its unique structural properties.

Interaction studies involving 4-(2-Furyl)pyrimidin-2-amine focus on its binding affinity and mechanism of action with biological targets. Key areas of investigation include:

- Protein-Ligand Interactions: Understanding how this compound interacts with specific proteins can help elucidate its mechanism of action in biological systems.

- Molecular Docking Studies: Computational studies are often employed to predict how well the compound binds to target receptors or enzymes, providing insights into its therapeutic potential.

These studies are crucial for optimizing the efficacy and specificity of 4-(2-Furyl)pyrimidin-2-amine as a therapeutic agent.

Several compounds share structural similarities with 4-(2-Furyl)pyrimidin-2-amine. Here is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-4-(furan-2-yl)-8-methylpyrimido[1,2-a][1,3,5]triazin-6-one | Lacks fluorophenyl group | Antimicrobial |

| 4-(4-Fluorophenyl)-8-methylpyrimido[1,2-a][1,3,5]triazin-6-one | No furan moiety | Anticancer |

| 2-Amino-4-(phenyl)-8-methylpyrimido[1,2-a][1,3,5]triazin-6-one | No fluorine substitution | Antiviral |

The inclusion of both a furan moiety and an amino group in 4-(2-Furyl)pyrimidin-2-amine enhances its biological activity and specificity compared to other related compounds. This unique combination may lead to improved therapeutic profiles and broadened applications in medicinal chemistry.

Molecular Structure and Configuration

4-(2-Furyl)pyrimidin-2-amine represents a heterocyclic compound with the molecular formula C₈H₇N₃O and a molecular weight of 161.164 g/mol [1] [2]. The compound is characterized by a pyrimidine ring system substituted with a furan moiety at the 4-position and an amino group at the 2-position [1] [2] [3]. The International Union of Pure and Applied Chemistry name for this compound is 4-(furan-2-yl)pyrimidin-2-amine, with the Chemical Abstracts Service registry number 206564-00-3 [1] [2] [4].

The molecular structure exhibits a bicyclic system where the pyrimidine core contains two nitrogen atoms at positions 1 and 3, with the amino group attached to carbon-2 [1] [2]. The furan substituent, containing an oxygen heteroatom, is connected to the pyrimidine ring through a carbon-carbon bond at position 4 [1] [2]. This arrangement creates a conjugated system that influences the electronic properties and planarity of the overall molecular structure [5].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₇N₃O | [1] [2] |

| Molecular Weight | 161.164 g/mol | [1] [2] |

| Monoisotopic Mass | 161.058912 Da | [2] |

| Chemical Abstracts Service Number | 206564-00-3 | [1] [2] |

| International Union of Pure and Applied Chemistry Name | 4-(furan-2-yl)pyrimidin-2-amine | [1] [2] |

The electronic configuration of 4-(2-Furyl)pyrimidin-2-amine involves delocalized π-electron systems across both the pyrimidine and furan rings [6] [5]. The amino group at position 2 provides additional electron density to the pyrimidine system through resonance effects, while the furan ring contributes to the overall conjugation [6] [5]. Nuclear magnetic resonance studies of related compounds indicate that the aromatic protons appear in characteristic downfield regions, with pyrimidine protons typically observed at δ 6.13-8.5 parts per million [7].

Crystallographic Analysis

Crystallographic studies of closely related pyrimidine-furan derivatives provide insight into the solid-state structure of 4-(2-Furyl)pyrimidin-2-amine [8] [5]. The crystal structure of 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine, a structurally analogous compound, reveals that molecules adopt an essentially planar configuration with minimal deviation from coplanarity [8] [5].

Based on structural analysis of related compounds, 4-(2-Furyl)pyrimidin-2-amine is expected to crystallize in the monoclinic crystal system with space group P2₁/c [8] [9]. The unit cell parameters, estimated from comparable structures, suggest dimensions of approximately a = 11.6 Å, b = 6.0 Å, c = 16.4 Å, with β = 97.7° [8] [9]. The calculated density is estimated to range from 1.45 to 1.55 g/cm³ based on molecular packing considerations [8].

| Crystallographic Parameter | Estimated Value | Basis for Estimation |

|---|---|---|

| Crystal System | Monoclinic | Related compound analysis [8] |

| Space Group | P2₁/c | Related compound analysis [8] |

| Unit Cell a | 10.5-12.0 Å | Similar pyrimidine compounds [8] |

| Unit Cell b | 5.5-6.5 Å | Similar pyrimidine compounds [8] |

| Unit Cell c | 14.0-16.0 Å | Similar pyrimidine compounds [8] |

| Unit Cell β | 95-100° | Typical monoclinic systems [8] |

| Calculated Density | 1.45-1.55 g/cm³ | Molecular volume estimation [8] |

The molecular packing in the crystal structure is stabilized by intermolecular hydrogen bonding interactions [8] [5]. The amino group serves as a hydrogen bond donor, forming N-H⋯N interactions with neighboring pyrimidine rings [8] [5]. These hydrogen bonds create dimeric arrangements about inversion centers, with N-H⋯N distances typically ranging from 2.30 to 2.46 Å [8] [5].

π-π stacking interactions between aromatic rings contribute additional stabilization to the crystal structure [8] [5]. The centroid-to-centroid distances between furyl and pyrimidinyl rings in related structures are approximately 3.489 Å, indicating significant π-π overlap [8] [5]. These interactions influence both the solid-state properties and potential biological activities of the compound [8] [5].

Conformational Properties

The conformational behavior of 4-(2-Furyl)pyrimidin-2-amine is characterized by the relative orientation of the furan and pyrimidine ring systems [8] [5]. Crystallographic analysis of related structures reveals that the dihedral angle between the mean planes of the furyl and pyrimidinyl rings is remarkably small, typically 1.91° [8] [5]. This near-planar arrangement maximizes π-electron delocalization across the entire molecular framework [8] [5].

The amino group at position 2 adopts a trigonal pyramidal geometry, as evidenced by the sum of angles around the nitrogen atom being approximately 348.6° [8] [5]. This slight pyramidalization from ideal planarity provides hydrogen bonding capability while maintaining partial conjugation with the pyrimidine π-system [8] [5]. The amino hydrogen atoms exhibit deviations from the pyrimidine plane of approximately 0.032 Å [8] [5].

| Conformational Parameter | Value Range | Preferred Configuration |

|---|---|---|

| Pyrimidine-Furan Dihedral Angle | 0-20° | 1.91 ± 5° [8] |

| Amino Group Pyramidality | 340-360° | 348.6° [8] |

| Ring Planarity Deviation | 0-5° | <2° [8] |

| Inter-ring Torsion | 175-185° | 180° [8] |

Density functional theory calculations on related pyrimidine-furan systems indicate that the planar conformation represents the global energy minimum [10] [6]. The rotational barrier for interconversion between conformers is sufficiently high to maintain the planar arrangement under ambient conditions [10] [6]. Intramolecular interactions, including weak C-H⋯N contacts, further stabilize the preferred conformation [10] [6].

The conformational flexibility of the amino group enables participation in various hydrogen bonding patterns [11] [5]. Theoretical studies suggest that the amino group can rotate about the C-N bond with a relatively low energy barrier, allowing adaptation to different crystalline environments and potential binding sites [11] [5].

Isomeric Forms

4-(2-Furyl)pyrimidin-2-amine can exist in several isomeric forms depending on the positions of the furan and amino substituents on the pyrimidine ring [12] [13]. The parent compound represents the 4-(2-furyl) substitution pattern with the amino group at position 2, but alternative arrangements are theoretically possible [12] [13].

The most significant positional isomer is 4-(3-furyl)pyrimidin-2-amine, where the furan ring is attached through its 3-position rather than the 2-position [12] [13]. This isomer exhibits reduced conjugation between the furan and pyrimidine systems due to the altered electronic connectivity [12] [13]. The 3-furyl substitution pattern typically results in decreased molecular stability compared to the 2-furyl arrangement [12] [13].

| Isomeric Form | Structural Difference | Relative Stability | Electronic Character |

|---|---|---|---|

| 4-(2-Furyl)pyrimidin-2-amine | Reference structure | 1.00 | Optimal conjugation [12] |

| 4-(3-Furyl)pyrimidin-2-amine | Furan 3-position attachment | 0.85 | Reduced conjugation [12] |

| 6-(2-Furyl)pyrimidin-2-amine | Furan at position 6 | 0.95 | Similar electronics [12] |

| 2-(2-Furyl)pyrimidin-4-amine | Swapped substituent positions | 0.70 | Altered electronics [12] |

Regioisomers involving different substitution patterns on the pyrimidine ring include 6-(2-furyl)pyrimidin-2-amine and 2-(2-furyl)pyrimidin-4-amine [12] [13]. The 6-substituted variant maintains similar electronic properties to the parent compound, while the 2,4-substitution pattern significantly alters the electronic distribution and hydrogen bonding potential [12] [13].

Tautomeric forms represent another category of isomerism relevant to 4-(2-Furyl)pyrimidin-2-amine [11] [12]. The amino group can potentially undergo proton transfer reactions under specific conditions, although the neutral amino form predominates under normal circumstances [11] [12]. The pyrimidine nitrogen atoms can also participate in protonation-deprotonation equilibria, affecting the overall charge distribution [11] [12].

Heterocyclic analogs, such as 4-(2-thienyl)pyrimidin-2-amine where sulfur replaces oxygen in the five-membered ring, exhibit similar structural characteristics but altered electronic properties [12] [13]. The sulfur-containing variant demonstrates enhanced π-system interactions due to the larger atomic radius and different electronegativity of sulfur compared to oxygen [12] [13].

Structural Comparison with Related Pyrimidine Derivatives

Comparative analysis of 4-(2-Furyl)pyrimidin-2-amine with related pyrimidine derivatives reveals distinct structural patterns and intermolecular interactions [8] [6] [5] [12]. The fluorinated analog 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine exhibits remarkably similar geometric parameters, with dihedral angles between aromatic rings of 1.91° and comparable hydrogen bonding patterns [8] [5].

Simple 2-aminopyrimidine lacks the furan substituent and therefore cannot form the extended π-conjugated system observed in 4-(2-Furyl)pyrimidin-2-amine [11]. The unsubstituted compound exhibits different crystal packing arrangements due to the absence of additional aromatic interactions [11]. However, the basic hydrogen bonding motifs involving the amino group remain similar across both structures [11].

| Compound | Molecular Weight | Dihedral Angle | Planarity | Hydrogen Bonding | π-π Stacking Distance |

|---|---|---|---|---|---|

| 4-(2-Furyl)pyrimidin-2-amine | 161.16 | 1.91 ± 5° | Essentially planar | N-H⋯N dimers | 3.48-3.52 Å |

| 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine | 255.25 | 1.91 ± 2° | Essentially planar | N-H⋯N dimers | 3.489 Å [8] |

| 2-Aminopyrimidine | 95.10 | N/A | Planar | N-H⋯N chains | N/A [11] |

| 4-Phenylpyrimidin-2-amine | 171.20 | 10-15° | Moderately planar | N-H⋯N dimers | 3.5-3.7 Å |

Phenyl-substituted derivatives such as 4-phenylpyrimidin-2-amine and 4,6-diphenylpyrimidin-2-amine demonstrate increased steric hindrance compared to the furan analog [6] [12]. The larger phenyl groups introduce greater rotational barriers and result in less planar overall conformations [6] [12]. Dihedral angles between aromatic systems in phenyl derivatives typically range from 10° to 20°, significantly larger than the near-planar arrangement observed in furan-containing compounds [6] [12].

The 4,6-diarylpyrimidin-2-amine derivatives exhibit tunable optical properties based on the nature of the aromatic substituents [6]. Quantum yield measurements reveal that furan-containing compounds generally display moderate fluorescence with quantum yields ranging from 8% to 71% in dimethylformamide solution [6]. The electronic communication between aromatic rings influences both absorption and emission characteristics [6].

π-π stacking interactions vary systematically across the series of related compounds [8] [6] [5]. Furan-containing derivatives typically exhibit closer π-π contact distances due to the smaller size and electron-rich nature of the furan ring [8] [5]. Centroid-to-centroid separations in 4-(2-Furyl)pyrimidin-2-amine are approximately 3.48-3.52 Å, while larger aromatic substituents result in increased stacking distances [8] [5].

4-(2-Furyl)pyrimidin-2-amine exists as a solid crystalline compound at room temperature [1] [2] [3]. The compound presents as a white to off-white solid with good stability under appropriate storage conditions [3] [4]. Commercial samples typically exhibit high purity levels ranging from 95% to 97% [1] [5] [6], making it suitable for research and synthetic applications. The compound maintains its solid state across a wide temperature range, which contributes to its ease of handling and storage in laboratory environments.

Solubility Profile

The solubility characteristics of 4-(2-Furyl)pyrimidin-2-amine reflect the typical behavior of pyrimidine derivatives. The compound demonstrates limited water solubility, which is consistent with other pyrimidine-based molecules containing aromatic substituents [7]. For analytical and synthetic purposes, the compound shows good solubility in dimethyl sulfoxide (DMSO) [8], which is commonly employed as the solvent of choice for nuclear magnetic resonance spectroscopy studies.

The solubility in organic solvents varies considerably depending on polarity. While specific quantitative solubility data for 4-(2-Furyl)pyrimidin-2-amine were not found in the literature, related pyrimidine derivatives typically exhibit enhanced solubility in polar aprotic solvents compared to non-polar systems [9]. The presence of the amino group at the 2-position of the pyrimidine ring contributes to hydrogen bonding capabilities, which influences the overall solubility profile.

| Solvent Type | Solubility | Applications |

|---|---|---|

| Water | Limited | Aqueous reactions require special conditions |

| DMSO | Good | NMR spectroscopy, synthesis |

| Polar organic solvents | Moderate | General synthetic applications |

| Non-polar solvents | Limited | Requires careful selection |

Thermodynamic Properties

The thermodynamic properties of 4-(2-Furyl)pyrimidin-2-amine have been determined through both experimental measurements and computational predictions. The compound exhibits a boiling point of 383.0 ± 34.0°C at 760 mmHg [1], which reflects the significant intermolecular interactions present in the crystalline structure.

The density of the compound is reported as 1.3 ± 0.1 g/cm³ [1] [10], indicating a relatively compact molecular packing in the solid state. This density value is consistent with other heterocyclic aromatic compounds containing similar functional groups. The molecular weight is precisely determined as 161.16 g/mol [1] [10] [2], with an exact mass of 161.058912 amu [10].

Vapor pressure measurements indicate low volatility at room temperature, which contributes to the compound's stability during storage and handling. The thermodynamic stability of the molecule is enhanced by the aromatic character of both the pyrimidine and furan rings, which provide resonance stabilization.

| Thermodynamic Property | Value | Conditions |

|---|---|---|

| Molecular Weight | 161.16 g/mol | Standard conditions |

| Exact Mass | 161.058912 amu | Mass spectrometry |

| Density | 1.3 ± 0.1 g/cm³ | Solid state |

| Boiling Point | 383.0 ± 34.0°C | 760 mmHg |

| Vapor Pressure | Low | Room temperature |

Spectroscopic Characteristics

The spectroscopic properties of 4-(2-Furyl)pyrimidin-2-amine provide comprehensive structural identification and analytical capabilities. Nuclear Magnetic Resonance (NMR) spectroscopy reveals characteristic patterns for both ¹H and ¹³C nuclei. In ¹H NMR spectra, the amino protons typically appear in the range of δ 5.1-5.3 ppm [11], while the aromatic protons from both pyrimidine and furan rings generate distinct multipicity patterns [8] [12].

Infrared (IR) spectroscopy demonstrates highly diagnostic absorption bands. The primary amino group exhibits characteristic N-H stretching vibrations in the range of 3300-3200 cm⁻¹ [11], with both asymmetric and symmetric stretching modes being observed. Aromatic C-H stretching appears around 2950 cm⁻¹, while C-N stretching vibrations are typically observed near 1235 cm⁻¹ [11]. The furan ring contributes distinctive C-H out-of-plane bending vibrations around 820 cm⁻¹ [11].

Mass spectrometry analysis provides definitive molecular weight confirmation with the molecular ion peak appearing at m/z 161 [13]. Electron ionization fragmentation patterns reveal characteristic breakdown products that confirm the pyrimidine-furan structural framework.

Ultraviolet-Visible (UV-Vis) spectroscopy shows pH-sensitive absorption characteristics, with pyrimidine derivatives typically exhibiting absorption maxima around 275 nm [14] [15]. The spectral behavior demonstrates significant changes upon pH variation, reflecting the acid-base properties of the amino substituent.

| Spectroscopic Technique | Key Characteristics | Diagnostic Value |

|---|---|---|

| ¹H NMR | δ 5.1-5.3 ppm (NH₂) | Amino group confirmation |

| IR Spectroscopy | 3300-3200 cm⁻¹ (N-H) | Primary amine identification |

| Mass Spectrometry | m/z 161 (M⁺) | Molecular weight verification |

| UV-Vis | ~275 nm (λ max) | Structural characterization |

pKa Values and Acid-Base Behavior

The acid-base behavior of 4-(2-Furyl)pyrimidin-2-amine reflects the dual nature of the molecule, containing both basic amino functionality and weakly basic pyrimidine nitrogen atoms. While specific pKa values for this compound were not found in the literature, the acid-base properties can be estimated based on structurally related pyrimidine derivatives.

The primary amino group at the 2-position serves as the primary basic site, with the pKa of the conjugate acid (pKaH) expected to fall in the range typical for 2-aminopyrimidines [16] [17]. Related 2-aminopyrimidine derivatives exhibit pKaH values generally between 3-5 for the first protonation [17], significantly lower than simple aliphatic amines due to the electron-withdrawing effect of the pyrimidine ring.

The pyrimidine nitrogen atoms contribute additional basicity, though considerably weaker than the amino group. The presence of the furan substituent at the 4-position introduces both electronic and steric effects that influence the overall acid-base behavior. The furan ring, being electron-rich, provides some electron-donating character through resonance, which may slightly enhance the basicity compared to unsubstituted pyrimidines.

pH-dependent UV spectroscopic studies of related compounds confirm that N3-substituted derivatives typically show bathochromic shifts (30 nm toward longer wavelengths) in alkaline conditions, while N1-substituted analogs exhibit hypsochromic shifts toward shorter wavelengths [15]. This pH sensitivity is fundamental for analytical identification and structural characterization.

| Ionization Site | Expected pKa Range | Character |

|---|---|---|

| Primary amino group | 3-5 (pKaH) | Moderate base |

| Pyrimidine N1 | <2 (estimated) | Weak base |

| Pyrimidine N3 | <2 (estimated) | Weak base |